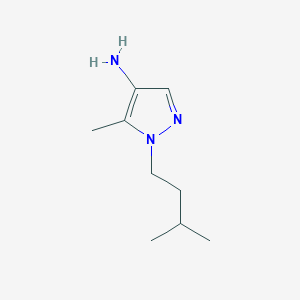

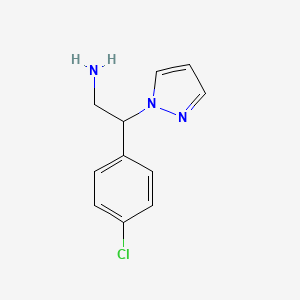

1-Amino-3-isobutylpiperidin-4-ol

説明

1-Amino-3-isobutylpiperidin-4-ol is a synthetic organic compound that belongs to the family of piperidine chemicals. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

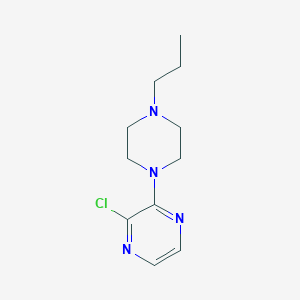

The molecular formula of this compound is C9H20N2O, and its molecular weight is 172.27 g/mol.Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis

The physical properties of a substance can be observed without changing its chemical composition. Examples of physical properties include density, color, hardness, melting and boiling points, and electrical conductivity .科学的研究の応用

Synthesis and Chemical Properties

1-Amino-3-isobutylpiperidin-4-ol serves as a precursor or intermediate in the synthesis of various complex chemical structures. For instance, it is used in the synthesis of trans-3-amino-1-benzylpiperidin-4-ols through aminolysis of 1-benzyl-3,4-epoxypiperidine. This process is catalyzed by Lewis acids and yields stereochemical analogues of antitumor alkaloids like pseudodistomin D (Grishina et al., 2017). Furthermore, the compound is involved in the nucleophilic ring-opening reactions of epoxypiperidines, leading to the synthesis of structures like 4-fluorobenzyltrozamicol, a significant ligand for the vesicular acetylcholine transporter (Scheunemann et al., 2011).

Biological Applications

This compound and its derivatives have been explored for various biological applications. For example, the compound and its related structures are used in the synthesis of cyclic peptides and diketopiperazines, which have been discovered as novel antibiotics, enzyme inhibitors, and receptor antagonists due to their high-affinity binding to a variety of receptors and a broad range of biological activities (Gnanaprakasam et al., 2011). Additionally, the derivatives of this compound have been investigated for their potential in Alzheimer's disease therapeutics as inhibitors of acetylcholinesterase and in models predictive of activity in Alzheimer's disease (Shutske et al., 1989).

Nanotechnology and Material Science

Compounds related to this compound are also being studied in the fields of nanotechnology and material science. For instance, fluorescent sensors based on this compound have been designed for selective recognition of ions like aluminum, and these sensors have applications in bacterial cell imaging and logic gate operations, indicating the compound's utility in advanced materials and sensing technologies (Yadav & Ashutosh Kumar Singh, 2018).

将来の方向性

Research into therapeutic peptides and other related compounds is a hot topic in pharmaceutical research . The development of new methods for the synthesis of these compounds, as well as the exploration of their potential therapeutic applications, represents an exciting direction for future research.

作用機序

Target of Action

The primary target of 1-Amino-3-isobutylpiperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound .

Biochemical Pathways

It is known that the compound’s action on the ccr5 receptor plays a significant role in the process of hiv-1 entry . By blocking this receptor, the compound prevents the entry of HIV-1 into cells, thereby inhibiting the progression of the infection .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of HIV-1 entry into cells . By blocking the CCR5 receptor, the compound prevents the virus from entering and infecting cells, thereby potentially slowing the progression of the infection .

生化学分析

Biochemical Properties

1-Amino-3-isobutylpiperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been studied for its potential as a CCR5 antagonist, which is crucial in the context of HIV-1 entry into cells . The compound’s interaction with the CCR5 receptor involves a strong salt-bridge interaction facilitated by its basic nitrogen atom. Additionally, the presence of lipophilic groups in its structure enhances its binding affinity to the receptor .

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as a CCR5 antagonist can inhibit HIV-1 entry into host cells, thereby affecting viral replication and progression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a CCR5 antagonist, it binds to the CCR5 receptor, preventing the receptor from facilitating HIV-1 entry into cells . This binding interaction is primarily mediated by the compound’s basic nitrogen atom, which forms a salt-bridge with the receptor. Additionally, the compound’s lipophilic groups contribute to its binding affinity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, its stability in various solvents and under different conditions can affect its efficacy as a CCR5 antagonist . Long-term studies in in vitro and in vivo settings are essential to understand its temporal effects comprehensively.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting HIV-1 entry or reducing cancer cell proliferation . At higher doses, it may cause toxic or adverse effects. Understanding the dosage thresholds and potential side effects is crucial for its safe and effective use in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolic pathways can influence its bioavailability and efficacy. For instance, its interaction with metabolic enzymes can affect its half-life and overall pharmacokinetics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in target tissues. For example, its interaction with the L-type amino acid transporter 1 (LAT1) can facilitate its transport across biological barriers, such as the blood-brain barrier .

Subcellular Localization

This compound’s subcellular localization can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .

特性

IUPAC Name |

1-amino-3-(2-methylpropyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-7(2)5-8-6-11(10)4-3-9(8)12/h7-9,12H,3-6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWTKPTSEASSBJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN(CCC1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B1491391.png)

![3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B1491395.png)

![{1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1491396.png)

![3-[(Chlorosulfonyl)(ethyl)amino]propanenitrile](/img/structure/B1491401.png)